![molecular formula C14H15Cl2N3O2S B5677152 2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5677152.png)
2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of aromatic aldehydes or aryl isothiocyanates with precursor compounds, leading to various derivatives. For instance, Nguyễn Tiến Công and Truong Ngoc Anh Luan (2016) demonstrated the transformation of 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide into several compounds, highlighting the versatile synthetic routes possible for related chemical structures (Nguyễn Tiến Công & Truong Ngoc Anh Luan, 2016).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques like IR, NMR, and mass spectral data. For example, the structure of some N-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones was confirmed through these methods, indicating the importance of structural analysis in understanding the compound's chemical behavior (C. T. Nguyen, T. T. Nguyen, T. V. Nguyen, & H. Bui, 2016).
Chemical Reactions and Properties
Chemical properties of such compounds are often characterized by their reactions with other chemicals, demonstrating their reactivity and potential applications. For instance, the acetamide derivative K-604 has been identified as a potent inhibitor, showcasing the compound's ability to participate in specific biochemical reactions (K. Shibuya et al., 2018).
Physical Properties Analysis
The physical properties, including solubility and crystalline structure, are crucial for understanding the compound's behavior in various conditions. Saravanan et al. (2016) described the crystalline structure of a related acetamide, highlighting the importance of physical characterization (K. Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity with different agents and stability under various conditions, define the practical applications of these compounds. The synthesis and characterization of derivatives provide insights into their chemical behaviors and potential as functional materials or intermediates in organic synthesis (S. Z. Siddiqui et al., 2014).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2S/c1-19-10(7-18-14(19)22-2)6-17-13(20)8-21-12-4-3-9(15)5-11(12)16/h3-5,7H,6,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGBTMVJVUHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide |
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